molecular formula C41H47N5O2S2 B2917614 2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline CAS No. 2138169-93-2

2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline

Cat. No.: B2917614
CAS No.: 2138169-93-2
M. Wt: 705.98
InChI Key: FFPODQCMORKORR-UHFFFAOYSA-N
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Description

Chemical Identity: 2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline (CAS: 2138169-93-2) is a dimeric quinoline derivative with a molecular formula of C₄₁H₄₇N₅O₂S₂ and a molecular weight of 705.97 g/mol . Its structure features two identical substituents: a 4-(1-benzothiophen-4-yl)piperazinylbutoxy group attached at the 2- and 7-positions of the quinoline core.

Pharmaceutical Context: This compound is identified as Brexpiprazole Impurity 31 (or Impurity 48), a byproduct or degradation product of brexpiprazole synthesis . Brexpiprazole itself (C₂₅H₂₇N₃O₂S, MW 433.57 g/mol) is an atypical antipsychotic approved for schizophrenia and major depressive disorder, functioning as a serotonin-dopamine activity modulator with partial agonism at 5-HT₁A and D₂ receptors . The dimeric impurity arises from incomplete purification during manufacturing, where two brexpiprazole-like moieties are linked via their butoxy chains to the quinoline ring.

Properties

IUPAC Name

2,7-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H47N5O2S2/c1(17-43-19-23-45(24-20-43)37-7-5-9-39-34(37)15-29-49-39)3-27-47-33-13-11-32-12-14-41(42-36(32)31-33)48-28-4-2-18-44-21-25-46(26-22-44)38-8-6-10-40-35(38)16-30-50-40/h5-16,29-31H,1-4,17-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPODQCMORKORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=N3)OCCCCN4CCN(CC4)C5=C6C=CSC6=CC=C5)C7=C8C=CSC8=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H47N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the reaction of 2,7-dihydroxyquinoline with 4-(1-benzothiophen-4-yl)piperazine in the presence of a suitable base and solvent . The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of partially or fully reduced quinoline compounds .

Scientific Research Applications

2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with serotonin and dopamine receptors.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline involves its interaction with various molecular targets, including serotonin and dopamine receptors. The compound acts as a partial agonist at these receptors, modulating their activity and influencing neurotransmitter release. This interaction is crucial for its potential therapeutic effects in treating conditions like depression and schizophrenia .

Comparison with Similar Compounds

Brexpiprazole and Its Analogues

Compound Structure Molecular Weight (g/mol) Key Differences
Brexpiprazole 7-[4-(4-(1-benzothiophen-4-yl)piperazin-1-yl)butoxy]quinolin-2(1H)-one 433.57 Single benzothiophen-piperazinylbutoxy substituent at position 7 .
Target Compound 2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline 705.97 Dimeric structure with substituents at positions 2 and 7 .
Brexpiprazole Impurity D 1-(Benzothiophen-4-yl)-4-(4-((2-oxo-1,2-dihydroquinolin-7-yl)oxy)butyl)piperazine-1,4-dioxide 567.65 Oxidation of piperazine to 1,4-dioxide; lacks quinoline dimerization .
6-Chloroquinoline Impurity 7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)-6-chloroquinolin-2(1H)-one 468.00 Chlorine substitution at position 6 of quinoline; single substituent .

Pharmacological Implications: Brexpiprazole’s therapeutic efficacy stems from its balanced affinity for serotonin (5-HT₁A, 5-HT₂A) and dopamine (D₂) receptors . No direct pharmacological data for the target compound are available, but its higher molecular weight and lipophilicity (calculated logP ~5.2) suggest reduced aqueous solubility compared to brexpiprazole (logP ~4.3) .

Piperazinyl Quinoline Derivatives

Compound Structure Molecular Weight (g/mol) Key Differences
7-Chloro-4-(piperazin-1-yl)quinoline 1-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone 452.37 Chlorine at position 7; lacks benzothiophene and butoxy chains .
6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline 370.90 Methylpiperazine and piperidine substituents; no benzothiophene .
4-(Piperazin-1-yl)quinoline 213.28 Simplest analogue; no extended alkyl or aromatic substituents .

Structural and Functional Insights: The target compound’s dual benzothiophen-piperazinylbutoxy groups distinguish it from simpler piperazinyl quinolines. For example, 7-chloro-4-(piperazin-1-yl)quinoline derivatives exhibit anti-inflammatory and analgesic activities, attributed to nitric oxide modulation . In contrast, the dimeric impurity’s bulkier structure may limit membrane permeability or metabolic stability.

Bis-Piperazinyl Compounds

Compound Structure Molecular Weight (g/mol) Key Differences
4,4′-(1,3-Propanediyldi-4,1-piperazinediyl)bis(benzo[g]quinoline) Two benzo[g]quinoline-piperazine groups linked by propane 566.75 Propane linker instead of butoxy; benzo[g]quinoline isomer .
1,3-Bis(4-(7'-chloro-4'-quinoline)-1-piperazine)propane ~600 (estimated) Chloroquinoline substituents; propane spacer .

Comparative Analysis: The target compound’s butoxy linker provides greater flexibility than the propane or propyl spacers in these analogues. This flexibility may influence conformational stability and receptor interactions.

Research Findings and Implications

  • Synthetic Challenges: The dimeric impurity’s formation is likely due to side reactions during brexpiprazole synthesis, such as over-alkylation of the quinoline core .
  • Analytical Detection : High-performance liquid chromatography (HPLC) and mass spectrometry are used to identify and quantify this impurity in brexpiprazole formulations, with a typical acceptance threshold of <0.1% .
  • Computational modeling suggests its dual substituents may sterically hinder D₂ receptor binding, reducing partial agonism.

Biological Activity

2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that this compound exhibits several mechanisms of action:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have shown its efficacy comparable to standard antibiotics .
  • Antioxidant Effects : The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging method, revealing promising results that suggest potential protective effects against oxidative stress .
  • Inhibition of Lipase Activity : Preliminary studies indicate that this compound may inhibit pancreatic lipase activity, which is crucial for fat digestion. This suggests its potential role in weight management and obesity treatment .

1. Antimicrobial Efficacy

A study conducted on the antimicrobial activity of similar quinoline derivatives showed that compounds with structural similarities to this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria . The disk diffusion method was employed to assess the zone of inhibition, highlighting the compound's potential as an antibacterial agent.

2. Antioxidant Activity

In a comparative analysis of antioxidant activities among various quinoline derivatives, the compound was found to possess a significant IC50 value in the DPPH assay, indicating its ability to scavenge free radicals effectively. This property is essential for developing therapeutic agents aimed at combating oxidative stress-related diseases .

3. Lipase Inhibition Studies

Research focusing on lipase inhibition revealed that this compound demonstrated competitive inhibition with an IC50 value significantly lower than that of Orlistat, a standard antiobesity drug. This suggests its potential as a therapeutic candidate for obesity management .

Data Table: Biological Activities

Activity TypeAssay MethodIC50 Value (µg/mL)Reference
AntimicrobialDisk DiffusionVaries by strain
AntioxidantDPPH ScavengingVaries
Lipase InhibitionPancreatic Lipase Inhibition158.48

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